Cas no 2416860-81-4 (3,5-Bis(tert-butoxycarbonyl)benzoic acid)

3,5-Bis(tert-butoxycarbonyl)benzoic acid is a protected benzoic acid derivative featuring two tert-butoxycarbonyl (Boc) groups at the 3- and 5-positions. This compound is widely used in organic synthesis, particularly in peptide and pharmaceutical chemistry, where selective deprotection of functional groups is required. The Boc groups provide steric protection, enhancing stability under various reaction conditions while allowing controlled removal under acidic conditions. Its high purity and well-defined reactivity make it a valuable intermediate for constructing complex molecular architectures. The compound’s crystalline nature facilitates handling and storage, ensuring consistent performance in multi-step synthetic routes. Its utility in protecting carboxyl and hydroxyl functionalities underscores its importance in advanced chemical synthesis.
3,5-Bis(tert-butoxycarbonyl)benzoic acid structure
2416860-81-4 structure
商品名:3,5-Bis(tert-butoxycarbonyl)benzoic acid
CAS番号:2416860-81-4
MF:C17H22O6
メガワット:322.352985858917
CID:5467131

3,5-Bis(tert-butoxycarbonyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • AT33514
    • 3,5-BIS(TERT-BUTOXYCARBONYL)BENZOIC ACID
    • 1,3,5-Benzenetricarboxylic acid, 1,3-bis(1,1-dimethylethyl) ester
    • 3,5-di(tert-butoxycarbonyl)benzoic acid
    • 3,5-Bis(tert-butoxycarbonyl)benzoic acid
    • インチ: 1S/C17H22O6/c1-16(2,3)22-14(20)11-7-10(13(18)19)8-12(9-11)15(21)23-17(4,5)6/h7-9H,1-6H3,(H,18,19)
    • InChIKey: CXXMTQDRVWJHJR-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1C=C(C(=O)O)C=C(C=1)C(=O)OC(C)(C)C)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 322.14163842 g/mol
  • どういたいしつりょう: 322.14163842 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 433
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 322.4
  • トポロジー分子極性表面積: 89.9
  • 疎水性パラメータ計算基準値(XlogP): 3.1

3,5-Bis(tert-butoxycarbonyl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1253462-1g
3,5-Bis(tert-butoxycarbonyl)benzoic acid
2416860-81-4 95%+
1g
$170 2023-05-17
eNovation Chemicals LLC
Y1253462-5g
3,5-Bis(tert-butoxycarbonyl)benzoic acid
2416860-81-4 95%+
5g
$340 2023-05-17
eNovation Chemicals LLC
Y1253462-5g
3,5-Bis(tert-butoxycarbonyl)benzoic acid
2416860-81-4 95%+
5g
$1040 2025-02-21
Aaron
AR020H7O-1g
3,5-Bis(tert-butoxycarbonyl)benzoic acid
2416860-81-4 97%
1g
$233.00 2025-02-13
eNovation Chemicals LLC
Y1253462-5g
3,5-Bis(tert-butoxycarbonyl)benzoic acid
2416860-81-4 95%+
5g
$1040 2025-02-25
eNovation Chemicals LLC
Y1253462-1g
3,5-Bis(tert-butoxycarbonyl)benzoic acid
2416860-81-4 95%+
1g
$360 2025-02-25
eNovation Chemicals LLC
Y1253462-100g
3,5-Bis(tert-butoxycarbonyl)benzoic acid
2416860-81-4 95%+
100g
$7435 2025-03-10
eNovation Chemicals LLC
Y1253462-10g
3,5-Bis(tert-butoxycarbonyl)benzoic acid
2416860-81-4 95%+
10g
$535 2023-05-17
Aaron
AR020H7O-5g
3,5-Bis(tert-butoxycarbonyl)benzoic acid
2416860-81-4 97%
5g
$695.00 2025-02-13
Aaron
AR020H7O-100g
3,5-Bis(tert-butoxycarbonyl)benzoic acid
2416860-81-4 97%
100g
$4733.00 2025-03-07

3,5-Bis(tert-butoxycarbonyl)benzoic acid 関連文献

3,5-Bis(tert-butoxycarbonyl)benzoic acidに関する追加情報

Comprehensive Introduction to 3,5-Bis(tert-butoxycarbonyl)benzoic acid (CAS No. 2416860-81-4)

3,5-Bis(tert-butoxycarbonyl)benzoic acid (CAS No. 2416860-81-4) is a highly specialized organic compound widely utilized in pharmaceutical synthesis, peptide chemistry, and material science. Its unique structure, featuring two tert-butoxycarbonyl (Boc) protecting groups, makes it a valuable intermediate for controlled reactions. The compound's benzoic acid backbone further enhances its versatility in coupling reactions, particularly in the development of active pharmaceutical ingredients (APIs) and advanced polymers.

In recent years, the demand for Boc-protected compounds like 3,5-Bis(tert-butoxycarbonyl)benzoic acid has surged due to their critical role in drug discovery and bioconjugation. Researchers frequently search for "Boc-protecting group applications" or "how to remove Boc groups selectively," highlighting the compound's relevance in synthetic workflows. Its stability under acidic conditions and compatibility with solid-phase peptide synthesis (SPPS) further solidify its position as a staple in modern laboratories.

The synthesis of 3,5-Bis(tert-butoxycarbonyl)benzoic acid involves multi-step organic reactions, often starting from 3,5-diaminobenzoic acid or similar precursors. A common query among chemists is "optimizing Boc protection yields," reflecting the need for efficient large-scale production. Recent advancements in green chemistry have also spurred interest in eco-friendly alternatives for Boc-group introduction, aligning with global sustainability trends.

From an analytical perspective, CAS No. 2416860-81-4 is characterized by techniques such as NMR spectroscopy, HPLC purity analysis, and mass spectrometry. These methods address frequent user questions like "how to confirm Boc-group integrity" or "detecting deprotection byproducts." The compound's crystalline form and solubility profile (soluble in DMSO, THF) are additional focal points for formulation scientists.

In material science, 3,5-Bis(tert-butoxycarbonyl)benzoic acid serves as a building block for functionalized polymers with tailored thermal and mechanical properties. Searches for "Boc-aromatic monomers for polyimides" or "acid-labile linker chemistry" demonstrate its cross-disciplinary importance. The compound's ability to undergo controlled deprotection enables precise polymer architecture design, a hot topic in smart material development.

Storage and handling of CAS No. 2416860-81-4 require attention to moisture sensitivity—a frequently asked question is "Boc-compound shelf life under nitrogen." Best practices recommend storage at 2-8°C in airtight containers, with molecular sieve use to prevent hydrolysis. These protocols ensure the compound's reactivity is preserved for critical steps like peptide chain elongation or dendrimer synthesis.

The future outlook for 3,5-Bis(tert-butoxycarbonyl)benzoic acid remains robust, particularly in ADC (antibody-drug conjugate) development and targeted drug delivery systems. Emerging search trends like "Boc chemistry in PROTACs" and "bioorthogonal protecting groups" suggest expanding applications. Continuous innovation in flow chemistry processes for its production may further enhance accessibility for high-throughput screening platforms.

Regulatory compliance for CAS 2416860-81-4 follows standard organic chemical guidelines, with documentation focusing on ICH stability testing parameters. Queries about "Boc-acid MSDS requirements" or "GMP-grade Boc reagents" indicate growing quality demands in commercial applications. Suppliers increasingly provide certificates of analysis (CoA) with detailed residual solvent and heavy metal specifications to meet these needs.

In conclusion, 3,5-Bis(tert-butoxycarbonyl)benzoic acid represents a cornerstone of contemporary synthetic chemistry, bridging pharmaceutical innovation and advanced material design. Its dual Boc-protection pattern offers unmatched versatility, while ongoing research into energy-efficient deprotection methods promises to elevate its sustainability profile. As synthetic challenges grow more complex, this compound will undoubtedly remain at the forefront of molecular engineering solutions.

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